(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride
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Overview
Description
(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C20H20ClNO and a molecular weight of 325.83 g/mol . This compound is known for its unique structure, which includes a benzyloxy group attached to a phenyl ring, and a phenylmethanamine moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(benzyloxy)phenyl)(phenyl)methanamine hydrochloride typically involves the reaction of (4-(benzyloxy)phenyl)acetonitrile with phenylmagnesium bromide, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(benzyloxy)phenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (4-(Benzyloxy)phenyl)acetonitrile
- (4-(Benzyloxy)phenyl)ethanamine
- (4-(Benzyloxy)phenyl)propanamine
Uniqueness
(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride is unique due to its specific structure, which includes both a benzyloxy group and a phenylmethanamine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Biological Activity
The compound (4-(benzyloxy)phenyl)(phenyl)methanamine hydrochloride has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C19H22ClN
- Molecular Weight: 307.84 g/mol
- IUPAC Name: this compound
The compound features a benzyloxy group attached to a phenyl ring, which is itself connected to a phenylmethanamine moiety. This structural arrangement is believed to contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, particularly those involved in mood regulation and seizure activity.
- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Antiseizure Activity
Recent studies have highlighted the antiseizure potential of derivatives related to this compound. For instance, a series of experiments involving in vivo mouse models demonstrated significant efficacy in preventing seizures:
Compound | ED50 (mg/kg) | Model Used |
---|---|---|
SAF | 4.1 | Maximal Electroshock |
A19 | TBD | 6 Hz Seizure Model |
These findings suggest that modifications to the benzyloxy group can enhance the antiseizure efficacy of related compounds .
Antimicrobial Activity
In vitro studies have shown that compounds with similar structures exhibit potent inhibitory effects against various bacterial strains. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 0.5 µg/mL against Staphylococcus aureus and other pathogens . This indicates that this compound could possess similar antimicrobial properties.
Case Studies
- Anticonvulsant Research : A focused study on derivatives of this compound demonstrated their effectiveness in mouse seizure models. The results indicated that specific structural modifications could lead to enhanced efficacy while minimizing toxicity .
- Antimicrobial Efficacy : Another study evaluated a series of benzamide derivatives, including those related to the target compound, revealing significant antibacterial activity against multidrug-resistant strains of bacteria . These findings support the potential use of this compound in treating resistant infections.
Properties
Molecular Formula |
C20H20ClNO |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
phenyl-(4-phenylmethoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C20H19NO.ClH/c21-20(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22-15-16-7-3-1-4-8-16;/h1-14,20H,15,21H2;1H |
InChI Key |
KCIXAQWLFWNOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
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